molecular formula C18H17FN2O3 B2587028 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide CAS No. 954642-44-5

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide

Cat. No. B2587028
CAS RN: 954642-44-5
M. Wt: 328.343
InChI Key: ZVUSXNGXNRQDCY-UHFFFAOYSA-N
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Description

The compound “N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide derivative of benzoic acid), an oxazolidinone group (a five-membered ring containing oxygen, nitrogen, and carbonyl functional groups), and a fluorophenyl group (a phenyl ring with a fluorine substitution) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, oxazolidinone, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the oxazolidinone ring and the amide group in the benzamide moiety could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and stability .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. In the case of F2373-0332, it shows inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrates promising antiviral effects with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) of 17.1 against CoxB3 virus .

Anti-HIV Properties

Indole compounds have also been explored as anti-HIV agents. Although specific studies on F2373-0332 are limited, related indole derivatives have shown potential. For instance, researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies as anti-HIV-1 agents .

Other Applications

Beyond the mentioned fields, F2373-0332’s unique structure may contribute to additional biological activities. Researchers should explore its potential in areas such as neuroprotection, anti-inflammatory effects, and enzyme inhibition.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future research directions for this compound would depend on its current applications and potential uses. For example, if it’s a drug, future research could focus on optimizing its efficacy, reducing its side effects, or exploring new therapeutic indications .

properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-12-4-2-3-5-16(12)17(22)20-10-15-11-21(18(23)24-15)14-8-6-13(19)7-9-14/h2-9,15H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUSXNGXNRQDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide

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